molecular formula C18H24N4O2 B10994180 N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-1-methyl-5-oxopyrrolidine-3-carboxamide

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10994180
M. Wt: 328.4 g/mol
InChI Key: OEJBIEVTVSPXDN-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution . The reaction can also proceed with aromatic or aliphatic aldehydes or cyanogen bromide in acetonitrile solution . For N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE, the specific synthetic route would involve the appropriate benzimidazole precursor and the necessary reagents to introduce the pyrrolidinecarboxamide moiety.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and disrupt cellular processes, leading to their pharmacological effects . The compound may bind to DNA or proteins, interfering with their function and leading to cell death or inhibition of cell growth .

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H24N4O2/c1-11(2)8-15(17-19-13-6-4-5-7-14(13)20-17)21-18(24)12-9-16(23)22(3)10-12/h4-7,11-12,15H,8-10H2,1-3H3,(H,19,20)(H,21,24)

InChI Key

OEJBIEVTVSPXDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C3CC(=O)N(C3)C

Origin of Product

United States

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